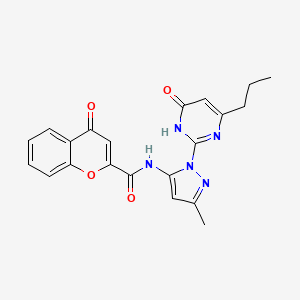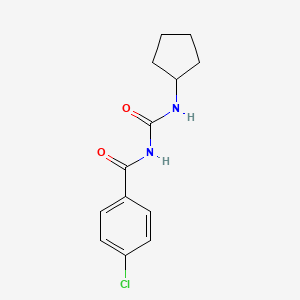
4-chloro-N-(cyclopentylcarbamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(cyclopentylcarbamoyl)benzamide is a chemical compound . The molecular formula is C7H6ClNO . Its molecular weight is 155.582 . The IUPAC Standard InChI is InChI=1S/C7H6ClNO/c8-6-3-1-5 (2-4-6)7 (9)10/h1-4H, (H2,9,10) .
Synthesis Analysis
Benzamides, which include 4-chloro-N-(cyclopentylcarbamoyl)benzamide, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . It uses a superior and recoverable catalyst, has low reaction times, and is a simple procedure .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(cyclopentylcarbamoyl)benzamide is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound has been utilized in the synthesis of novel derivatives, which show promising biological activities. A study highlighted the synthesis of derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, indicating their safety for further exploration as potential anti-tubercular agents (Nimbalkar et al., 2018).
Structural and Theoretical Studies
Studies on isomeric imides related to 4-chloro-N-(cyclopentylcarbamoyl)benzamide showed the significance of weak interactions in the crystal packing formation. Crystal structures of certain benzamide derivatives were analyzed to understand the role of weak hydrogen bonding and halogen bonding contacts in their aggregation. These insights are crucial for designing compounds with desired properties and stability (Mocilac et al., 2018).
Biochemical Interactions and Probe Development
The compound's derivatives have also been explored in biochemical applications. For instance, Glibenclamide, a structurally related compound, enhances the intrinsic fluorescence intensity of erbium ions, indicating its potential as a fluorimetric probe. Such probes are valuable in biochemical studies for monitoring interactions and processes at the molecular level (Faridbod et al., 2009).
Regioselective Reactions and Synthesis
The compound's structural framework has been utilized in regioselective reactions, which are fundamental in organic synthesis. For example, derivatives of 2-(4-chloro-2-pyridyl)benzoic acid and corresponding ester and amide were studied, showcasing the potential of 4-chloro-N-(cyclopentylcarbamoyl)benzamide derivatives in the synthesis of bioactive molecules with specific structural configurations (Rebstock et al., 2004).
Propriétés
IUPAC Name |
4-chloro-N-(cyclopentylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-7-5-9(6-8-10)12(17)16-13(18)15-11-3-1-2-4-11/h5-8,11H,1-4H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIWXWXLMHBOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyclopentylcarbamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)
![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)
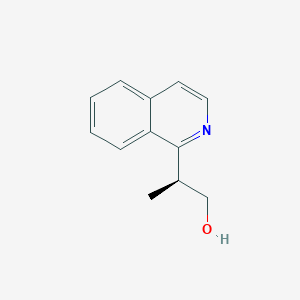
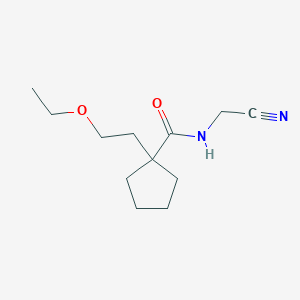
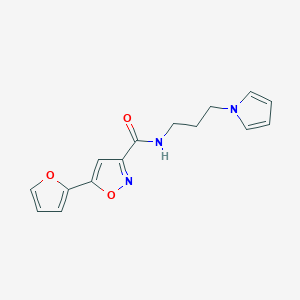
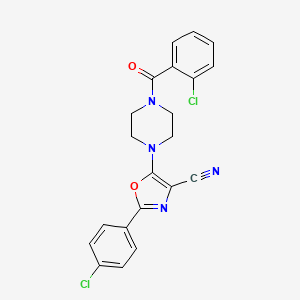
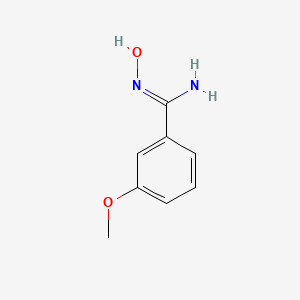
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)
![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)
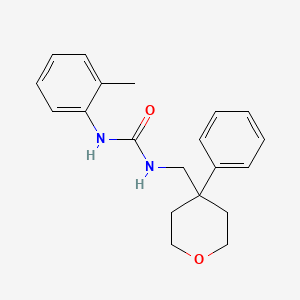
![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)

![3-benzyl-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637208.png)
